molecular formula C14H9Cl2N5S B12005127 5-(2,4-Dichlorophenyl)-4-{[(E)-3-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide

5-(2,4-Dichlorophenyl)-4-{[(E)-3-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide

Cat. No.: B12005127
M. Wt: 350.2 g/mol
InChI Key: MXZDWHJOWZQQHS-QGMBQPNBSA-N
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Description

5-(2,4-Dichlorophenyl)-4-{[(E)-3-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazole ring, a dichlorophenyl group, and a pyridinylmethylidene moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorophenyl)-4-{[(E)-3-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Dichlorophenyl Group: This step often involves a nucleophilic substitution reaction where a dichlorophenyl halide reacts with the triazole intermediate.

    Attachment of the Pyridinylmethylidene Group: This is usually done via a condensation reaction between the triazole derivative and a pyridine aldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the pyridinylmethylidene group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may serve as a probe or ligand in studies involving enzyme interactions, receptor binding, or cellular uptake mechanisms.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for developing new therapeutics targeting specific enzymes or receptors.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenyl)-4-{[(E)-3-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the pyridinylmethylidene group.

    4-(2,4-Dichlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol: Similar but with different positioning of the pyridinyl group.

Uniqueness

The presence of the pyridinylmethylidene group in 5-(2,4-Dichlorophenyl)-4-{[(E)-3-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide distinguishes it from other similar compounds, potentially offering unique binding properties and reactivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C14H9Cl2N5S

Molecular Weight

350.2 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-4-[(E)-pyridin-3-ylmethylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H9Cl2N5S/c15-10-3-4-11(12(16)6-10)13-19-20-14(22)21(13)18-8-9-2-1-5-17-7-9/h1-8H,(H,20,22)/b18-8+

InChI Key

MXZDWHJOWZQQHS-QGMBQPNBSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CN=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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